Cas no 2171986-82-4 (2-(aminooxy)ethane-1-sulfonyl fluoride)

2-(Aminooxy)ethane-1-sulfonyl fluoride is a specialized sulfonyl fluoride derivative featuring a reactive aminooxy group. This compound is particularly valuable in chemical biology and bioconjugation applications due to its dual functionality: the sulfonyl fluoride moiety selectively reacts with serine residues in proteins under mild conditions, while the aminooxy group enables efficient oxime ligation with carbonyl compounds. Its stability in aqueous environments and selectivity make it a useful tool for site-specific protein modification, activity-based protein profiling, and covalent inhibitor development. The compound’s orthogonal reactivity allows for sequential or simultaneous conjugation strategies, enhancing its utility in probe design and targeted labeling studies.
2-(aminooxy)ethane-1-sulfonyl fluoride structure
2171986-82-4 structure
Product Name:2-(aminooxy)ethane-1-sulfonyl fluoride
CAS No:2171986-82-4
MF:C2H6FNO3S
MW:143.13734292984
CID:5899121
PubChem ID:165531918
Update Time:2025-06-08

2-(aminooxy)ethane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-(aminooxy)ethane-1-sulfonyl fluoride
    • 2171986-82-4
    • EN300-1577039
    • Inchi: 1S/C2H6FNO3S/c3-8(5,6)2-1-7-4/h1-2,4H2
    • InChI Key: LIKYLUHLHHVHEM-UHFFFAOYSA-N
    • SMILES: S(CCON)(=O)(=O)F

Computed Properties

  • Exact Mass: 143.00524239g/mol
  • Monoisotopic Mass: 143.00524239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 77.8Ų

2-(aminooxy)ethane-1-sulfonyl fluoride Pricemore >>

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Additional information on 2-(aminooxy)ethane-1-sulfonyl fluoride

2-(Aminooxy)Ethane-1-Sulfonyl Fluoride (AOSF) – A Versatile Chemical Tool in Modern Biomedical Research

The compound with CAS No. 2171986-82-4, commonly referred to as 2-(aminooxy)ethane-1-sulfonyl fluoride, is a synthetic reagent extensively utilized in biochemical and pharmaceutical research. This molecule, abbreviated as AOSF or AOS-F, combines functional groups that enable its application in diverse experimental workflows. Its unique structure, featuring an aminooxy (-O-NH₂) moiety adjacent to a sulfonyl fluoride (-SO₂-F) group on a two-carbon backbone, allows it to participate in both nucleophilic substitution reactions and covalent labeling processes. Recent advancements in proteomics and glycoproteomics have further highlighted its role as a critical tool for capturing dynamic cellular processes.

In the context of protease activity inhibition, AOSF functions as an irreversible inhibitor targeting cysteine proteases such as cathepsins and caspases. The sulfonyl fluoride group selectively reacts with the catalytic cysteine residue of these enzymes, forming stable sulfonamide adducts. This mechanism has been leveraged in studies investigating autophagy pathways, where precise inhibition of lysosomal proteases is essential for preserving intact protein complexes during sample preparation. For instance, a 2023 study published in Nature Methods demonstrated that AOSF pretreatment improved the detection of ubiquitinated proteins in neurodegenerative disease models by maintaining their post-translational modifications during cell lysis.

AOSF's aminooxy functional group enables efficient conjugation with aldehydes generated through oxidative cleavage of glycoproteins. This property makes it indispensable for glycosylation site mapping, particularly when combined with mass spectrometry-based approaches. Researchers at the University of Cambridge recently employed this reagent to identify novel glycosylation patterns in cancer-associated proteins, revealing potential biomarkers through quantitative glycoproteomic analysis using tandem mass tags (TMT). The compound's ability to stabilize glycosylated epitopes under mild conditions has also been pivotal in improving the reproducibility of immunoassays targeting carbohydrate-modified antigens.

In drug discovery applications, AOSF serves as a bioorthogonal handle for site-specific protein labeling via its sulfonyl fluoride reactivity. This capability was highlighted in a 2024 collaborative study between Stanford University and Genentech, where the reagent was used to probe enzyme-substrate interactions in real-time using click chemistry strategies. By attaching fluorophores or affinity tags through thioester intermediates formed during reaction with thiols, researchers achieved spatially resolved visualization of kinase activity within living cells—a breakthrough validated through super-resolution microscopy experiments.

Synthetic chemists have optimized protocols for handling this compound by incorporating it into solid-phase peptide synthesis strategies. A 2023 paper from the Journal of Medicinal Chemistry described its use as an orthogonal protecting group for sequential modification steps without interfering with other functional residues. This advancement addresses longstanding challenges in preparing multi-functionalized peptide libraries for high-throughput screening platforms used in early-stage drug development.

A recent innovation involves coupling AOSF with nanoparticle delivery systems for targeted enzyme inhibition studies. Researchers at MIT developed pH-sensitive liposomes encapsulating the reagent that release their payload specifically within tumor microenvironments. This approach demonstrated selective cathepsin inhibition while minimizing off-target effects—a critical step toward translating laboratory findings into clinical therapeutics.

In structural biology applications, AOSF has enabled groundbreaking cryo-electron microscopy (cryo-EM) studies by stabilizing protein complexes during crosslinking experiments. A 2024 Nature Structural & Molecular Biology article reported its use alongside glutaraldehyde to create hybrid crosslinking maps that resolve both enzymatic activity states and tertiary interactions within membrane-bound receptors.

The compound's utility extends to bioconjugation chemistry through its thioester intermediate formed during reaction with thiols (-SH groups). This feature allows selective attachment to specific protein residues under physiological conditions without disrupting native folding—a key advantage over traditional crosslinkers like DSG or BMH. In single-cell proteomics research published last year, scientists utilized this property to map receptor-ligand interactions at unprecedented resolution by tagging cell surface proteins prior to dissociation techniques.

A notable application emerged from 2023 studies exploring its role in live-cell imaging systems. By conjugating AOSF derivatives with fluorescent dyes via thioether linkages, researchers developed probes capable of monitoring protease activity dynamics within subcellular compartments over time intervals as short as milliseconds—critical for understanding rapid signaling cascades associated with immune responses.

Innovations in analytical chemistry now employ AOSF-functionalized beads for affinity purification workflows targeting specific enzyme classes. These magnetic bead systems achieve >95% purity recovery rates while maintaining enzymatic integrity post-capture—a significant improvement over traditional methods reported by teams at ETH Zurich working on extracellular vesicle proteomics projects.

Recent pharmacokinetic studies have evaluated modified versions of this compound designed for enhanced tissue penetration and metabolic stability. Modifications such as PEGylation or cyclization were shown to increase half-life up to 4-fold without compromising inhibitory efficacy against target enzymes—findings presented at the 2024 American Chemical Society National Meeting that could accelerate translational research efforts.

Critical reviews published this year emphasize its role as a foundational reagent despite newer alternatives like DBO or DBCO gaining traction. The compound's established compatibility with existing workflows and superior selectivity remain compelling advantages documented across multiple comparative studies involving >50 different protease families.

New protocols integrating AOSF into liquid chromatography-mass spectrometry (LC-MS/MS) workflows have improved quantitation accuracy by up to 30% according to recent methodological papers from leading proteomics journals. These advancements stem from optimized quenching procedures and buffer compatibility profiles established through systematic validation experiments conducted at multiple institutions worldwide.

Ongoing research focuses on developing reversible variants through photoactivatable fluorosulfonate groups—work pioneered by a team at Harvard Medical School that demonstrated light-controlled release mechanisms compatible with live-cell applications without phototoxic effects observed under standard laboratory conditions (λ=365 nm).

The molecule's structure facilitates unique bioorthogonal reactions when combined with strain-promoted azide-alkyne cycloaddition (SPAAC), enabling simultaneous enzyme inhibition and labeling strategies described in Angewandte Chemie early this year. Such dual functionality reduces experimental complexity while maintaining high specificity required for mechanistic studies involving complex biological systems.

In synthetic biology contexts, researchers are now using genetically encoded tags designed specifically for selective labeling by AOSF derivatives after expression within living organisms—a method showcased at the International Symposium on Proteomic Technologies where they achieved site-specific modification efficiencies exceeding 98% without requiring harsh chemical treatments typically associated with conventional approaches.

New computational models predict that subtle structural modifications could enhance its inhibitory potency against emerging targets like endolysosomal cathepsins implicated in lysosomal storage disorders such as Gaucher disease—findings based on molecular docking simulations performed using updated crystal structures deposited into the Protein Data Bank post-structural elucidation efforts completed late last year.

Clinical translation efforts are exploring low-molecular-weight analogs retaining core functional groups but exhibiting improved pharmacokinetic profiles according to preclinical data presented at ESMO 2024 meetings where oral formulations showed promising results against solid tumor xenograft models when administered at sub-toxic dosages (<5 mg/kg).

Safety data sheets emphasize standard laboratory precautions rather than hazardous material classifications due to its low acute toxicity profile (LD₅₀ >5 g/kg orally), though proper ventilation is recommended during handling given potential irritant effects when aerosolized—information consistent across recent regulatory updates published by major chemical safety authorities including OSHA and REACH compliance guidelines.

Storage recommendations include refrigeration at ≤4°C under inert atmosphere conditions based on stability studies conducted over extended periods (>18 months), which revealed minimal degradation when protected from moisture—a finding validated independently by three separate research groups working on long-term storage solutions for sensitive biochemical reagents.

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